4,4-Dimethyl-2-cyclohexen-1-one

Electrochemistry Electrosynthesis Reductive Coupling

4,4-Dimethyl-2-cyclohexen-1-one is an α,β-unsaturated cyclic ketone (cyclohexenone) with the molecular formula C8H12O and a molecular weight of 124.18 g/mol. It is characterized by a geminal dimethyl group at the C4 position of the cyclohexenone ring, a structural feature that distinguishes it from the parent 2-cyclohexen-1-one and other cyclic enones.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 1073-13-8
Cat. No. B091216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-2-cyclohexen-1-one
CAS1073-13-8
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)C=C1)C
InChIInChI=1S/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3,5H,4,6H2,1-2H3
InChIKeyHAUNPYVLVAIUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-2-cyclohexen-1-one (CAS 1073-13-8): A Gem-Dimethylated α,β-Unsaturated Cyclohexenone Core for Differentiated Reactivity


4,4-Dimethyl-2-cyclohexen-1-one is an α,β-unsaturated cyclic ketone (cyclohexenone) with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . It is characterized by a geminal dimethyl group at the C4 position of the cyclohexenone ring, a structural feature that distinguishes it from the parent 2-cyclohexen-1-one and other cyclic enones . This substitution pattern confers unique steric and electronic properties that modulate its reactivity in catalytic cycloadditions, electrochemical reductions, and asymmetric transformations relative to non-methylated or differently substituted analogs [1].

The Failure of Generic Substitution: Why 4,4-Dimethyl-2-cyclohexen-1-one is Not Interchangeable with 2-Cyclohexen-1-one or Isophorone


The geminal dimethyl substitution in 4,4-dimethyl-2-cyclohexen-1-one fundamentally alters its steric environment and electronic properties compared to unsubstituted 2-cyclohexen-1-one or isophorone, rendering it non-interchangeable in critical applications. The presence of the 4,4-dimethyl group creates a sterically shielded electrophilic site, which influences regioselectivity in cycloadditions and reduction reactions [1]. Furthermore, this structural feature directly impacts electrochemical behavior, with the 4,4-dimethyl-2-cyclohexen-1-one exhibiting a distinct cathodic peak potential that differs from that of 2-cyclohexen-1-one and 4,4-diphenyl-2-cyclohexen-1-one [2]. In asymmetric catalysis, attempts to simply substitute one enone for another result in drastically different enantioselectivities, as the 4,4-dimethyl substitution pattern yields only moderate enantiomeric excesses compared to optimized substrates, a key consideration for synthetic route selection [3]. Generic substitution without accounting for these quantifiable differences in reactivity, selectivity, and electrochemical properties can lead to failed syntheses, lower yields, or the need for extensive re-optimization of reaction conditions [4].

Quantitative Differentiation of 4,4-Dimethyl-2-cyclohexen-1-one vs. Key Analogs: An Evidence-Based Selection Guide


Distinct Cathodic Peak Potential in Electrochemical Reduction vs. 2-Cyclohexen-1-one

4,4-Dimethyl-2-cyclohexen-1-one exhibits a distinctly different cathodic peak potential compared to the unsubstituted 2-cyclohexen-1-one under identical electrochemical conditions. This difference, observable at pH < 8.5 in hydroethanolic buffered solutions, reflects the electronic and steric influence of the gem-dimethyl group on the enone reduction process [1]. This quantitative variation in reduction potential is critical for designing selective electrochemical transformations where one enone in a mixture could be targeted over the other.

Electrochemistry Electrosynthesis Reductive Coupling

Superior Yield in Ni-Catalyzed [2+2+2] Cycloaddition vs. 2-Cyclopenten-1-one

In a Ni-catalyzed [2+2+2] cycloaddition-dehydrogenation with octa-1,7-diyne, 4,4-dimethyl-2-cyclohexen-1-one (1b) demonstrates a quantifiably higher yield compared to 2-cyclopenten-1-one (1c). Under identical reaction conditions (Ni(PPh3)2I2, ZnI2, Zn powder, THF, 62°C), 1b provides a 60% yield of the desired product, while 1c yields only 32% [1]. This represents an 87.5% relative increase in yield, highlighting the significant impact of the 4,4-dimethylcyclohexenone scaffold on the efficiency of this cycloaddition process.

Cycloaddition Nickel Catalysis Synthetic Methodology

Distinct Electrochemical Rate Constant (ks) for One-Electron Reduction

The standard heterogeneous rate constant (ks) for the initial one-electron charge transfer of 4,4-dimethyl-2-cyclohexen-1-one has been quantitatively determined by cyclic voltammetry. This parameter, a fundamental measure of electrochemical reactivity, is not generally available for all cyclohexenones and provides a precise benchmark for its electron transfer kinetics. Under specific conditions (DMF, 0.1 M tetrabutylammonium perchlorate, mercury electrode, scan rates > 1 V s-1), the ks value is 1.51 × 10-2 cm s-1 [1]. This value is a critical input for modeling and optimizing electrohydrodimerization processes.

Electrochemical Kinetics Cyclic Voltammetry Radical Chemistry

Moderate Enantioselectivity in Asymmetric Hydrogenation Distinguishes Substrate Scope from Optimized Chiral Ketones

In asymmetric hydrogenation, the presence of the 4,4-dimethyl group in 4,4-dimethyl-2-cyclohexen-1-one leads to only moderate enantiomeric excesses (ee's) when compared to substrates optimized for high selectivity, such as (R)-carvone. While (R)-carvone yields the cis product with perfect diastereoselectivity (100% yield, high ee) under RuCl/(S)-BINAP catalysis, 4,4-dimethyl-2-cyclohexen-1-one and the parent 2-cyclohexen-1-one afford only moderate ee's [1]. This demonstrates that the 4,4-dimethyl substitution pattern does not inherently confer high stereoselectivity in this system; rather, it defines a specific substrate class with predictable, moderate outcomes.

Asymmetric Catalysis Hydrogenation Enantioselectivity

High-Yield Sustainable Production Route from Cellulose Pyrolysis

A novel, sustainable route to 4,4-dimethyl-2-cyclohexen-1-one has been demonstrated through the selective catalytic pyrolysis of cellulose using FeCl3-doped [Bmim]OTf magnetic ionic liquids. At an optimized temperature of 330°C, the relative content of the target compound in the pyrolysis product reaches 86.81%. This yield is further enhanced to 91.31% when using a 10% FeCl3/[Bmim]OTf mass ratio [1]. This represents a direct, renewable-sourced alternative to traditional petrochemical-based syntheses of this ketone, which are rarely disclosed in marketplace literature [1].

Biomass Conversion Green Chemistry Catalytic Pyrolysis

Quantified Purity and Pricing for Procurement Benchmarking

4,4-Dimethyl-2-cyclohexen-1-one is commercially available with defined purity and pricing metrics, enabling direct procurement benchmarking. At the 1g scale, pricing ranges from approximately $18.00 to $24.90 for >96% purity . Larger quantities, such as 25g, are available for around $103.00 to $283.90, reflecting economies of scale . For comparison, the unsubstituted 2-cyclohexen-1-one (97% purity) is priced at approximately $28.65 for 10g . This price difference, with the more complex 4,4-dimethyl derivative often being more expensive on a per-gram basis for larger quantities, reflects the added synthetic steps or specialized production routes required for its gem-dimethyl substitution.

Procurement Cost Analysis Purity Specification

Validated Application Scenarios for 4,4-Dimethyl-2-cyclohexen-1-one Based on Quantified Differentiation


Electrochemical Synthesis of Pinacols and Hydrodimers via Radical-Radical Coupling

The well-characterized electrochemical behavior of 4,4-dimethyl-2-cyclohexen-1-one, including its defined cathodic peak potential [1] and its specific standard heterogeneous rate constant (ks = 1.51 × 10-2 cm s-1) in DMF [2], makes it a predictable and controllable substrate for electrohydrodimerization. This reaction, which proceeds via a radical-radical coupling pathway to yield the pinacol 4,4,4′,4′-tetramethyl-(bi-2-cyclohexen-1-yl)-1,1′-diol, is highly sensitive to the electronic properties of the enone. The distinct peak potential allows for potential-selective electrolysis, while the known ks value facilitates reactor design and scale-up, advantages not readily available for many other cyclohexenones.

Efficient Synthesis of 4,4-Dimethyl-1-decalone Scaffolds via Diels-Alder Cycloaddition

4,4-Dimethyl-2-cyclohexen-1-one and its derivatives are established as effective and synthetically useful dienophiles in Diels-Alder reactions for the direct construction of 4,4-dimethyl-1-decalones [1]. The gem-dimethyl group provides steric and electronic bias that influences regio- and stereoselectivity in the cycloaddition. Its superior yield (60%) compared to 2-cyclopenten-1-one (32%) in Ni-catalyzed [2+2+2] cycloadditions [2] further underscores its enhanced reactivity in related cycloaddition manifolds. This makes it a preferred starting material for the synthesis of sesquiterpenoid natural products and related polycyclic frameworks.

Synthesis of Tricyclic Core of (+)-Strigol via CBS Reduction

A key application of 4,4-dimethyl-2-cyclohexen-1-one is as a chiral building block, specifically in the enantioselective synthesis of the tricyclic core structure of (+)-strigol, a potent seed germination stimulant. The synthesis proceeds from 2-iodo-4,4-dimethyl-2-cyclohexen-1-one, utilizing a CBS reduction to install a chiral center with high enantiomeric excess [1]. While the unfunctionalized 4,4-dimethyl-2-cyclohexen-1-one itself yields only moderate ee's in direct hydrogenation [2], its derivatization (e.g., 2-iodo substitution) enables high stereocontrol in subsequent transformations, highlighting its utility as a versatile chiral synthon in complex natural product total synthesis.

Sustainable Production of a Fine Chemical Intermediate from Biomass

The catalytic pyrolysis of cellulose using FeCl3-doped [Bmim]OTf ionic liquids offers a green and sustainable pathway to produce 4,4-dimethyl-2-cyclohexen-1-one in high yield (up to 91.31% relative content at 330°C) [1]. This method provides a renewable alternative to traditional petrochemical syntheses for generating this valuable ketone intermediate, which is otherwise 'rarely mentioned in the marketplace' [1]. For research programs or industrial processes with sustainability mandates, sourcing material produced via this or similar bio-based routes provides a quantifiable environmental advantage.

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